[(4S,4aR,8S,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol
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Overview
Description
[(4S,4aR,8S,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and a dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,4aR,8S,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxin ring system: This can be achieved through a cyclization reaction involving a diol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or a similar reagent in the presence of a catalyst.
Addition of phenyl groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(4S,4aR,8S,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(4S,4aR,8S,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound has shown promise as a therapeutic agent
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [(4S,4aR,8S,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
[(4S,4aR,8S,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol: is similar to other dioxin derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C₂₀H₂₂O₆ |
---|---|
Molecular Weight |
358.39 |
Origin of Product |
United States |
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